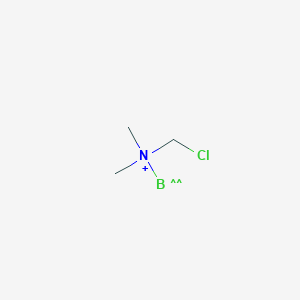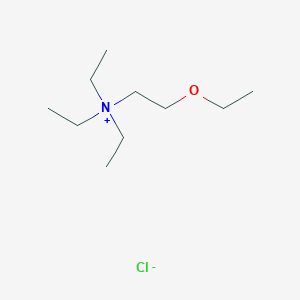
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ethoxy group attached to the nitrogen atom, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of triethylamine with ethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N(C2H5)3+C2H5Cl→[N(C2H5)3C2H5]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethanol and triethylamine.
Scientific Research Applications
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of quaternary ammonium salts, which are used as disinfectants and antiseptics.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of surfactants, which are essential components in detergents and cleaning agents.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N,N,N-triethylethan-1-aminium chloride involves its interaction with molecular targets through ionic and covalent bonding. The ethoxy group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can disrupt cell membranes in biological systems, leading to its use as a disinfectant.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
- N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride
- 2-Ethoxy-N,N,N-trimethylethan-1-aminium iodide
Uniqueness
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride is unique due to its ethoxy group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Properties
CAS No. |
6343-90-4 |
|---|---|
Molecular Formula |
C10H24ClNO |
Molecular Weight |
209.76 g/mol |
IUPAC Name |
2-ethoxyethyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C10H24NO.ClH/c1-5-11(6-2,7-3)9-10-12-8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AHJDHSKHFCTPHP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
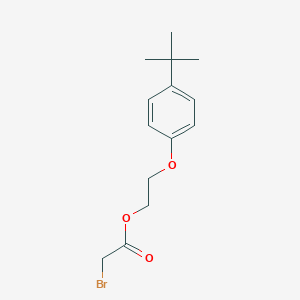

![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
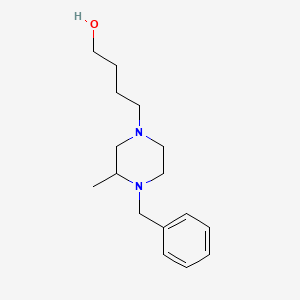
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
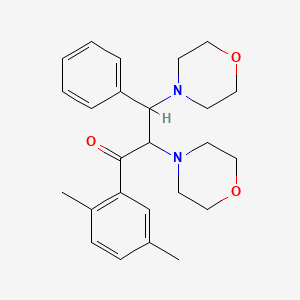

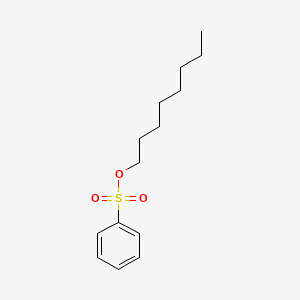
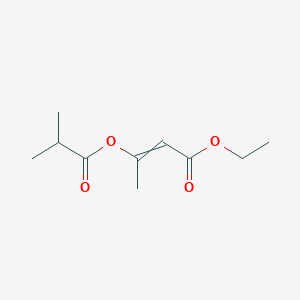

![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)
